N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide
Description
N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide is a compound that features both an imidazole ring and a benzamide moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and other fields. Benzamides, on the other hand, are derivatives of benzoic acid and are often used in medicinal chemistry for their therapeutic properties.
Properties
CAS No. |
62366-86-3 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-hydroxy-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C11H9N3O3/c15-9(10-12-5-6-13-10)7-3-1-2-4-8(7)11(16)14-17/h1-6,17H,(H,12,13)(H,14,16) |
InChI Key |
JLWYLLIYZMHRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the benzamide group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the benzamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with a wide range of applications.
Benzamide: A simple derivative of benzoic acid used in medicinal chemistry.
N-Hydroxybenzamide: A compound with similar structural features but lacking the imidazole ring.
Uniqueness
N-Hydroxy-2-(1H-imidazole-2-carbonyl)benzamide is unique due to the combination of the imidazole ring and the benzamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
